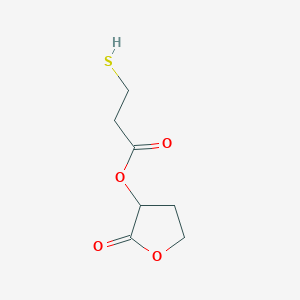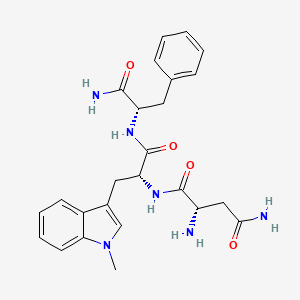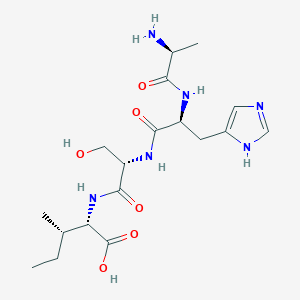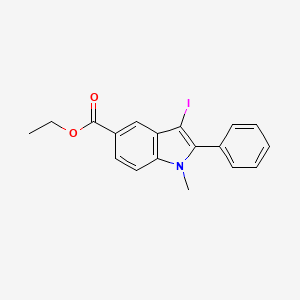
2-Oxooxolan-3-yl 3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxooxolan-3-yl 3-sulfanylpropanoate is a chemical compound with a unique structure that includes both an oxolan ring and a sulfanylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxolan-3-yl 3-sulfanylpropanoate typically involves the reaction of oxolan derivatives with sulfanylpropanoic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and quality control measures to maintain product consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxooxolan-3-yl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Aplicaciones Científicas De Investigación
2-Oxooxolan-3-yl 3-sulfanylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxooxolan-3-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxooxolan-3-yl prop-2-enoate: Similar structure but with a prop-2-enoate group instead of a sulfanylpropanoate group.
2-Oxooxolan-3-yl hexanamide: Contains a hexanamide group, differing in its chemical properties and applications.
2-Oxooxolan-3-yl acetic acid: Features an acetic acid group, leading to different reactivity and uses.
Uniqueness
2-Oxooxolan-3-yl 3-sulfanylpropanoate is unique due to its combination of an oxolan ring and a sulfanylpropanoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
748798-56-3 |
|---|---|
Fórmula molecular |
C7H10O4S |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
(2-oxooxolan-3-yl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C7H10O4S/c8-6(2-4-12)11-5-1-3-10-7(5)9/h5,12H,1-4H2 |
Clave InChI |
GJUBFJCZMFTICE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1OC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)

![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)



![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

